REACTION_CXSMILES
|
C(N(CCCC)CCCC)CCC.[CH2:14]([OH:20])[C:15]1[O:19][CH:18]=[CH:17][CH:16]=1.[C:21](OC(=O)C)(=[O:23])[CH3:22]>>[C:21]([O:20][CH2:14][C:15]1[O:19][CH:18]=[CH:17][CH:16]=1)(=[O:23])[CH3:22]
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Name
|
|
Quantity
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111.2 g
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Type
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reactant
|
Smiles
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C(CCC)N(CCCC)CCCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C1=CC=CO1)O
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Name
|
|
Quantity
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224.6 g
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Type
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reactant
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Smiles
|
C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to rise to 35° C
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Type
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TEMPERATURE
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Details
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was maintained at that for 5 hours
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Duration
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5 h
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Type
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WASH
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Details
|
The crude product was washed 3 times with 200 ml water
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Type
|
ADDITION
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Details
|
5 ml HCl had been added to the
|
Type
|
WASH
|
Details
|
second washing water
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1=CC=CO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 264.7 g | |
YIELD: PERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |